molecular formula C6H15ClN2O B1440117 2-(Butylamino)acetamide hydrochloride CAS No. 91400-34-9

2-(Butylamino)acetamide hydrochloride

Cat. No.: B1440117
CAS No.: 91400-34-9
M. Wt: 166.65 g/mol
InChI Key: MMIFONBALKDMML-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-(Butylamino)acetamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity. This compound’s ability to interact with such a wide range of biomolecules makes it a versatile tool in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression . These changes can result in altered cellular metabolism, affecting the overall function and health of the cell. The compound’s impact on cellular processes underscores its importance in studying cell biology and disease mechanisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the specific interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding how this compound affects cellular function and biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard storage conditions, but its activity can decrease over time due to degradation . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell behavior and viability. These temporal effects highlight the importance of careful experimental design and monitoring when using this compound in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, toxic or adverse effects can occur at high doses, emphasizing the need for careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell or organism. Understanding these metabolic pathways is essential for predicting the compound’s behavior and effects in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cell membranes and its localization within different cellular compartments . These transport mechanisms are essential for the compound’s accumulation and activity in target tissues.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and optimizing its use in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)acetamide hydrochloride typically involves the reaction of butylamine with chloroacetamide in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Butylamine+Chloroacetamide2-(Butylamino)acetamide+HCl\text{Butylamine} + \text{Chloroacetamide} \rightarrow \text{2-(Butylamino)acetamide} + \text{HCl} Butylamine+Chloroacetamide→2-(Butylamino)acetamide+HCl

The reaction is usually conducted at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The use of automated systems and real-time monitoring helps maintain optimal reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-(Butylamino)acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Butylamino)acetamide hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)acetamide hydrochloride
  • 2-(Ethylamino)acetamide hydrochloride
  • 2-(Propylamino)acetamide hydrochloride

Uniqueness

2-(Butylamino)acetamide hydrochloride is unique due to its specific butyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in certain biochemical applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(butylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-2-3-4-8-5-6(7)9;/h8H,2-5H2,1H3,(H2,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIFONBALKDMML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.